molecular formula C22H17ClN6O B1139448 Duvelisib R enantiomer CAS No. 1261590-48-0

Duvelisib R enantiomer

Cat. No. B1139448
CAS RN: 1261590-48-0
M. Wt: 416.86
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Duvelisib R enantiomer, also known as IPI-145 R enantiomer or INK1197 R enantiomer, is a PI3K inhibitor . It is the less active enantiomer of Duvelisib . The CAS Number for Duvelisib R enantiomer is 1261590-48-0 .


Molecular Structure Analysis

The molecular weight of Duvelisib R enantiomer is 416.86 . The IUPAC name is ®-3-(1-((7H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one . The InChI code is 1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1 .


Physical And Chemical Properties Analysis

Duvelisib R enantiomer is a solid substance . It has a molecular weight of 416.86 . The IUPAC name is ®-3-(1-((7H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one . The InChI code is 1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1 .

Scientific Research Applications

Clinical Activity in Hematologic Malignancies

Duvelisib (IPI-145), an inhibitor of PI3K-δ,γ, has been studied for its clinical activity in various hematologic malignancies. It has shown promise in treating patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and aggressive B-cell non-Hodgkin lymphoma (aNHL). In a Phase 1 study, Duvelisib was evaluated in patients who had previously been treated with ibrutinib, a BCR inhibitor targeting Bruton’s tyrosine kinase (BTK). Results indicated that Duvelisib could be effective in patients who have developed resistance to ibrutinib, suggesting its potential as a valuable treatment option in relapsed/refractory hematologic malignancies (Porcu et al., 2014).

Comparative Effectiveness in CLL/SLL

In the phase 3 DUO trial, Duvelisib was compared against ofatumumab monotherapy in patients with relapsed or refractory chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL). The trial concluded that Duvelisib significantly improved progression-free survival and had a higher overall response rate compared to ofatumumab. The study highlights Duvelisib's potential as an effective treatment option for patients with RR CLL/SLL (Flinn et al., 2018).

Activity in T-cell Lymphoma

A study examining the efficacy of Duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma (TCL) revealed that it demonstrated promising clinical activity and an acceptable safety profile in relapsed/refractory TCL. The study provided evidence of both tumor cell-autonomous and immune-mediated effects, suggesting Duvelisib’s potential utility in treating peripheral (PTCL) or cutaneous (CTCL) T-cell lymphoma (Horwitz et al., 2018).

Enantiomer Specificity in Cancer Treatment

Research exploring the most biologically active enantiomers of chiral anti-cancer agents found that R-Duvelisib could be suitable for blood cancer treatment, with less toxicity and side effects. This study emphasizes the importance of considering enantiomer-specific effects in the development and application of cancer therapeutics (Suhail & Ali, 2020).

Safety and Hazards

According to the Safety Data Sheet, Duvelisib R enantiomer should be handled with care to avoid inhalation, contact with eyes and skin . It is recommended to use full personal protective equipment and ensure adequate ventilation . In case of eye contact, it is advised to flush eyes immediately with large amounts of water . If skin contact occurs, rinse skin thoroughly with large amounts of water . In case of inhalation, relocate to fresh air immediately . If ingested, wash out mouth with water .

Future Directions

Duvelisib, the more active enantiomer of Duvelisib R enantiomer, has been investigated for its efficacy in treating various forms of cancer, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) . Future research may focus on optimizing the dosing of Duvelisib for maximum efficacy and minimum side effects . Additionally, Duvelisib may be used as a bridge to stem cell transplant for appropriate patients .

properties

IUPAC Name

8-chloro-2-phenyl-3-[(1R)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVQHLPISAIATJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Duvelisib R enantiomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Duvelisib R enantiomer
Reactant of Route 2
Reactant of Route 2
Duvelisib R enantiomer
Reactant of Route 3
Reactant of Route 3
Duvelisib R enantiomer
Reactant of Route 4
Reactant of Route 4
Duvelisib R enantiomer
Reactant of Route 5
Reactant of Route 5
Duvelisib R enantiomer
Reactant of Route 6
Reactant of Route 6
Duvelisib R enantiomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.